molecular formula C11H7N3O2S B2751569 (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile CAS No. 302918-03-2

(4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile

Cat. No.: B2751569
CAS No.: 302918-03-2
M. Wt: 245.26
InChI Key: ABKAYHUEIOAOGT-UHFFFAOYSA-N
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Description

(4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile is a heterocyclic compound that features a thiazole ring substituted with a 3-nitrophenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with acetonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. The conditions often involve the use of solvents like ethanol or dichloromethane and may require heating or the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics. Additionally, its structure allows for modifications that can enhance its biological activity .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable, colored compounds makes it valuable in the textile and printing industries .

Mechanism of Action

The mechanism of action of (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. The nitro group plays a crucial role in this mechanism by undergoing reduction to form reactive intermediates that disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)acetonitrile: Lacks the thiazole ring but has similar nitro and acetonitrile groups.

    (4-(2-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile: Similar structure but with a different position of the nitro group.

    (4-(3-Aminophenyl)-1,3-thiazol-2-YL)acetonitrile: Contains an amino group instead of a nitro group.

Uniqueness

(4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile is unique due to the combination of its thiazole ring and nitro group, which confer specific chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a versatile compound in various fields .

Properties

IUPAC Name

2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c12-5-4-11-13-10(7-17-11)8-2-1-3-9(6-8)14(15)16/h1-3,6-7H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKAYHUEIOAOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302918-03-2
Record name (4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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